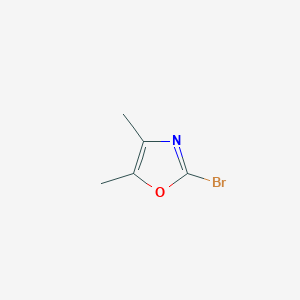![molecular formula C9H6BrNO3 B173012 8-Bromo-6-methyl-1H-benzo[d][1,3]oxazine-2,4-dione CAS No. 177970-27-3](/img/structure/B173012.png)
8-Bromo-6-methyl-1H-benzo[d][1,3]oxazine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“8-Bromo-6-methyl-1H-benzo[d][1,3]oxazine-2,4-dione” is a chemical compound with the empirical formula C9H6BrNO3 . It has a molecular weight of 256.05 g/mol . The compound is solid in form .
Molecular Structure Analysis
The SMILES string of the compound is O=C(O1)C2=CC©=CC(Br)=C2NC1=O . The InChI is 1S/C9H6BrNO3/c1-4-2-5-7(6(10)3-4)11-9(13)14-8(5)12/h2-3H,1H3,(H,11,13) .Physical And Chemical Properties Analysis
The compound is solid in form . It has a molecular weight of 256.05 g/mol . The SMILES string of the compound is O=C(O1)C2=CC©=CC(Br)=C2NC1=O . The InChI is 1S/C9H6BrNO3/c1-4-2-5-7(6(10)3-4)11-9(13)14-8(5)12/h2-3H,1H3,(H,11,13) .Aplicaciones Científicas De Investigación
Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][1,3]oxazines
- Scientific Field : Organic Chemistry, Medicinal Chemistry .
- Summary of Application : This compound has been used in the synthesis of substituted 4H-benzo[d][1,3]-oxazines via a gold(I)-catalyzed cycloisomerization procedure .
- Methods of Application : The procedure involves starting from N-(2-alkynyl)aryl benzamides and applying a chemoselective oxygen cyclization via the 6-exo-dig pathway .
- Results or Outcomes : The obtained oxazines were assayed on the breast cancer (BC)-derived cell lines MCF-7 and HCC1954 with differential biological activity . The newly synthesized 4H-benzo[d][1,3]oxazine compounds showed several degrees of cell proliferation inhibition .
Synthesis and Analgesic Evaluation of Quinazolinone Derivatives
- Scientific Field : Medicinal Chemistry .
- Summary of Application : This compound has been used in the synthesis of quinazolinone derivatives for analgesic evaluation .
- Methods of Application : The synthesis involved the condensation of Methyl-2-amino-5-bromobenzoate with acetic anhydride to yield the cyclic compound 2-methyl 6-bromo-1,3-benzo-oxazine-4-one .
- Results or Outcomes : The synthesized compounds were further reacted with hydrazine hydrate to produce 3-Amino-2-Methyl 6-bromoquinazolin4(3H)-ones .
Synthesis of Imidazole Containing Compounds
- Scientific Field : Medicinal Chemistry .
- Summary of Application : This compound has been used in the synthesis of imidazole containing compounds .
- Methods of Application : The synthesis involves the condensation of various compounds to yield imidazole derivatives .
- Results or Outcomes : The synthesized compounds show a broad range of therapeutic activities such as analgesics, antifungal, antihypertensive, antiobesity, antitumor, antiviral, anthelmintic, antitubercular, antiulcer, antihistaminic, anti-inflammatory, antidepressant, antidiabetic, anticonvulsant, antiallergic, antirheumatic, antiasthmatic, alpha-blockers, antiprotozoal, antiaging, anticoagulant, antimalarial, and antiamoebic activity .
Synthesis of 4-Hydroxy-2 (1 H)-quinolinone Derivatives
- Scientific Field : Medicinal Chemistry .
- Summary of Application : This compound has been used in the synthesis of 4-hydroxy-2 (1 H)-quinolinone derivatives .
- Methods of Application : The synthesis involves the condensation of various compounds to yield 4-hydroxy-2 (1 H)-quinolinone derivatives .
- Results or Outcomes : The synthesized compounds have been described to be an inhibitor of the RNA-dependent RNA polymerase enzyme transcribed by the Hepatitis C virus .
Synthesis of Glyoxaline
- Scientific Field : Organic Chemistry .
- Summary of Application : This compound has been used in the synthesis of glyoxaline .
- Methods of Application : The synthesis involves the reaction of glyoxal and ammonia .
- Results or Outcomes : The synthesized glyoxaline is a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis of 1,3-Diazole Derivatives
- Scientific Field : Medicinal Chemistry .
- Summary of Application : This compound has been used in the synthesis of 1,3-diazole derivatives .
- Methods of Application : The synthesis involves the condensation of various compounds to yield 1,3-diazole derivatives .
- Results or Outcomes : The synthesized 1,3-diazole derivatives show a broad range of therapeutic activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety And Hazards
Propiedades
IUPAC Name |
8-bromo-6-methyl-1H-3,1-benzoxazine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c1-4-2-5-7(6(10)3-4)11-9(13)14-8(5)12/h2-3H,1H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPLOGJWYJBJGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)NC(=O)OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90476255 |
Source


|
| Record name | 8-Bromo-6-methyl-1H-benzo[d][1,3]oxazine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90476255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-6-methyl-1H-benzo[d][1,3]oxazine-2,4-dione | |
CAS RN |
177970-27-3 |
Source


|
| Record name | 8-Bromo-6-methyl-1H-benzo[d][1,3]oxazine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90476255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 177970-27-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B172937.png)
![(2-Methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)(4-nitrophenyl)methanone](/img/structure/B172938.png)


![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid](/img/structure/B172942.png)





![1,5-Dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B172970.png)
